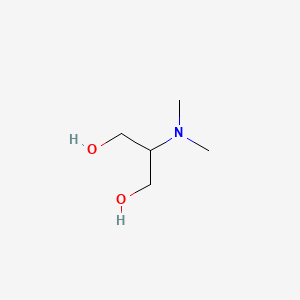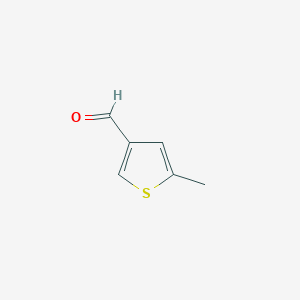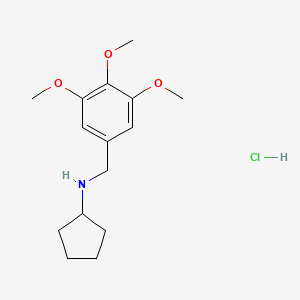
2-(二甲氨基)丙烷-1,3-二醇
描述
“2-(Dimethylamino)propane-1,3-diol” is a chemical compound with the molecular formula C5H13NO2 . It is also known as "1,2-Propanediol, 3-(dimethylamino)-" .
Synthesis Analysis
The synthesis of “2-(Dimethylamino)propane-1,3-diol” involves a two-step strategy. Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized. First, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates. These intermediates were then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .Molecular Structure Analysis
The molecular structure of “2-(Dimethylamino)propane-1,3-diol” is represented by the InChI code:1S/C5H13NO2/c1-6(2)5(3-7)4-8/h5,7-8H,3-4H2,1-2H3 .
科学研究应用
1. Synthesis of Aliphatic Cyclic Carbonate Monomers Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy . This approach provides direct access to functional biodegradable polymers and impacts the development of next-generation materials for biomedical and environmentally friendly products .
Preparation of Synthetic Cationic Lipid
The compound was used in the preparation of synthetic cationic lipid, N - [1- (2,3-dioleyloxy)propyl- N,N,N -trimethylammonium chloride (DOTMA), used in DNA-transfection protocol .
Synthesis of Cationic Surfactant Intermediates
The target products, 3- (dimethylamino)propane-1,2-di-dodecylcarbamate (2a) and 3- (dimethylamino)propane-1,2-di-tetradecylcarbamate (2b) were synthesized by 1-dimethylamino-2,3-propanediol and alkyl isocyanates with triethylamine as catalyst .
安全和危害
The safety data sheet for “2-(Dimethylamino)propane-1,3-diol” indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid contact with skin and eyes, and to use personal protective equipment .
作用机制
Target of Action
It is known to be used in industrial and scientific research .
Mode of Action
It’s known that the compound can react with a diverse set of electrophiles to result in functional diol intermediates .
Biochemical Pathways
It has been used in the synthesis of functional cyclic carbonate monomers through a two-step strategy .
Pharmacokinetics
Its storage temperature is recommended to be between 2-8°c , which may suggest its stability and potential bioavailability.
Result of Action
It has been used in the synthesis of functional cyclic carbonate monomers , suggesting its potential utility in polymer chemistry.
Action Environment
It is recommended to be stored in a dry environment at a temperature between 2-8°c , indicating that temperature and humidity may affect its stability.
属性
IUPAC Name |
2-(dimethylamino)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6(2)5(3-7)4-8/h5,7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUACAHUDGBWTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434787 | |
| Record name | 2-(Dimethylamino)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)propane-1,3-diol | |
CAS RN |
78531-45-0 | |
| Record name | 2-(Dimethylamino)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of poly(2-dimethylaminotrimethylene carbonate) (PDMATC) as described in the research?
A1: The research highlights the successful synthesis of PDMATC, a water-soluble polycarbonate, using 2-(Dimethylamino)propane-1,3-diol as a starting material []. This is significant because traditional ring-opening polymerization of the cyclic carbonate monomer, 2-dimethylaminotrimethylene carbonate (DMATC), with typical catalysts like Sn(Oct)2 was unsuccessful. The researchers discovered that using the enzyme Novozym-435 as a catalyst enabled the polymerization of DMATC, leading to the formation of PDMATC. This biocatalytic approach offers a potentially greener and more controlled method for synthesizing this type of water-soluble polycarbonate.
Q2: What are the potential advantages of PDMATC having 2-(Dimethylamino)propane-1,3-diol incorporated into its structure?
A2: While the research primarily focuses on the synthesis of PDMATC, the incorporation of 2-(Dimethylamino)propane-1,3-diol likely contributes to the polymer's water solubility. The presence of tertiary amine groups within the polymer structure can interact with water molecules through hydrogen bonding, enhancing its solubility. Furthermore, the research indicates that PDMATC exhibits low cytotoxicity and good degradability []. These characteristics make PDMATC a promising candidate for various biomedical applications where biocompatibility and controlled degradation are essential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)
![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)
![4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid](/img/structure/B1336367.png)



![3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid](/img/structure/B1336374.png)






